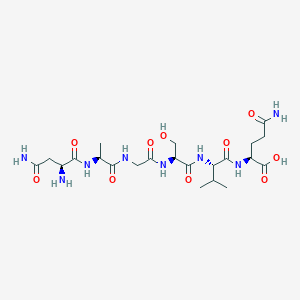![molecular formula C22H25F2N B14233306 N,N-Dibenzyl-8,8-difluorobicyclo[5.1.0]octan-1-amine CAS No. 823178-52-5](/img/structure/B14233306.png)
N,N-Dibenzyl-8,8-difluorobicyclo[5.1.0]octan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibenzyl-8,8-difluorobicyclo[510]octan-1-amine is a complex organic compound characterized by its unique bicyclic structure and the presence of fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-8,8-difluorobicyclo[5.1.0]octan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a bicyclic amine with benzyl halides in the presence of a base. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl-8,8-difluorobicyclo[5.1.0]octan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amine derivatives .
Scientific Research Applications
N,N-Dibenzyl-8,8-difluorobicyclo[5.1.0]octan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-8,8-difluorobicyclo[5.1.0]octan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dibenzyl-8,8-difluorobicyclo[5.1.0]octan-7-amine
- 8-Azabicyclo[3.2.1]octane derivatives
Uniqueness
N,N-Dibenzyl-8,8-difluorobicyclo[5.1.0]octan-1-amine is unique due to its specific bicyclic structure and the presence of fluorine atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, binding affinity, and reactivity .
Properties
CAS No. |
823178-52-5 |
|---|---|
Molecular Formula |
C22H25F2N |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N,N-dibenzyl-8,8-difluorobicyclo[5.1.0]octan-1-amine |
InChI |
InChI=1S/C22H25F2N/c23-22(24)20-14-8-3-9-15-21(20,22)25(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-2,4-7,10-13,20H,3,8-9,14-17H2 |
InChI Key |
UXULECJDJVRCLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C2(F)F)(CC1)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14233235.png)
![5-(3-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one](/img/structure/B14233246.png)
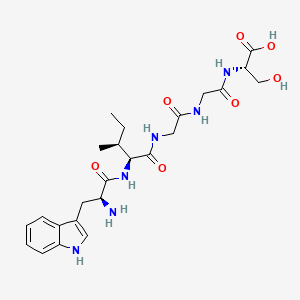
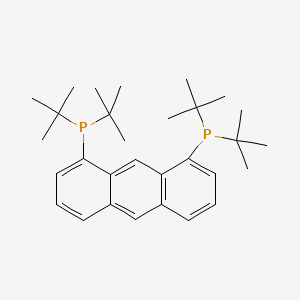
![1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14233256.png)
![N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide](/img/structure/B14233261.png)
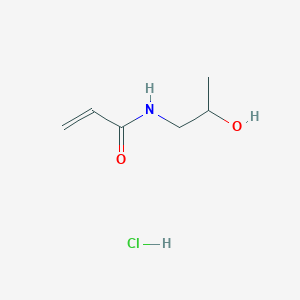
![Phenol, 4-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14233271.png)
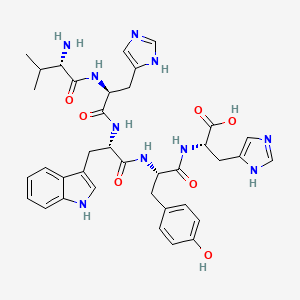
![N-[1-(3,4-Dichlorophenyl)ethenyl]acetamide](/img/structure/B14233289.png)
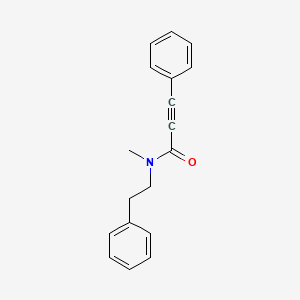
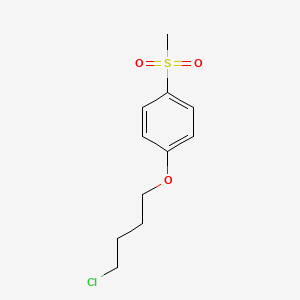
![1-[(But-2-en-1-yl)oxy]-2-diazonioethen-1-olate](/img/structure/B14233303.png)
